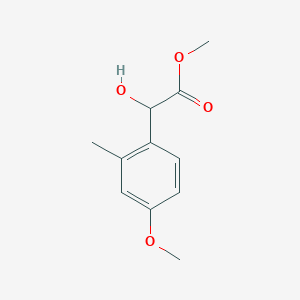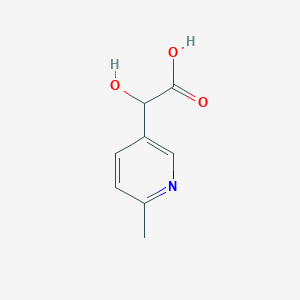
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of hydroxy acids It features a pyridine ring substituted with a methyl group at the 6-position and a hydroxyacetic acid moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylpyridine with a suitable carboxylating agent. For example, the reaction with chloroacetic acid in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically proceeds under reflux conditions, and the product can be isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation, recrystallization, and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(6-methylpyridin-3-yl)acetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-2-(6-methylpyridin-3-yl)ethanol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 2-oxo-2-(6-methylpyridin-3-yl)acetic acid
Reduction: 2-hydroxy-2-(6-methylpyridin-3-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-6-methylpyridine: This compound lacks the acetic acid moiety but shares the pyridine ring structure.
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the pyridine ring.
2-Oxo-2-(6-methylpyridin-3-yl)acetic acid: An oxidized derivative of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a carboxylic acid group on the same carbon atom, which allows it to participate in a variety of chemical reactions and form diverse derivatives. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-hydroxy-2-(6-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-6(4-9-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |
Clave InChI |
LDLQQFJOPCPZSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


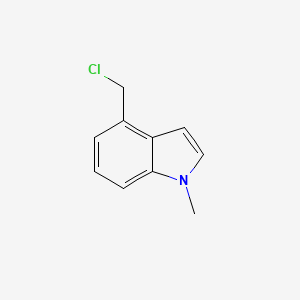


![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)
![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)

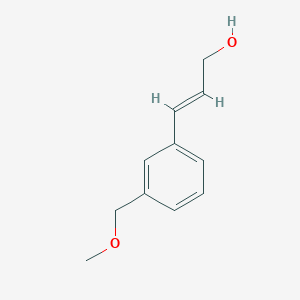
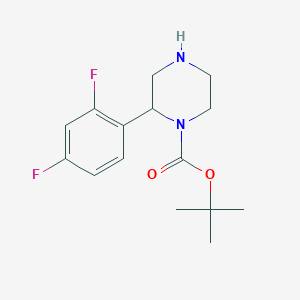
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)

